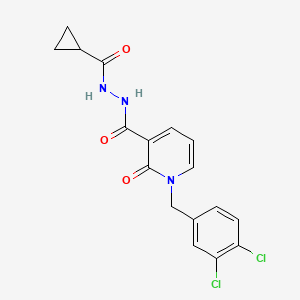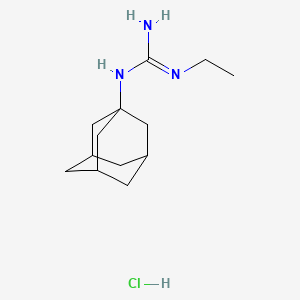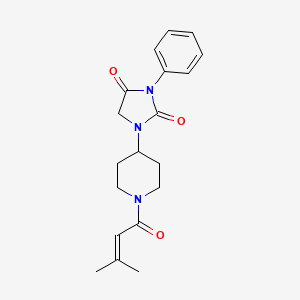
3-(azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(azepan-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide is a synthetic molecule that appears to be related to various benzazepine and benzodiazepine derivatives. These classes of compounds are known for their wide range of biological activities, including anxiolytic, antiarrhythmic, and vasopressin antagonist properties, among others .
Synthesis Analysis
The synthesis of related benzazepine derivatives has been achieved through the ring expansion reaction of C,N-cyclic-N'-acyl azomethine imines with sulfonium ylide, which is generated in situ from the corresponding sulfonium salt . Another approach involves a multistep synthesis starting with 1-bromo-2-iodobenzene, leading to the formation of tricyclic oxazolidine derivatives . Additionally, a method for synthesizing 5H-dibenzo[c,e]azepine-5,7(6H)-diones from benzamides via palladium-catalyzed double C-H bond activation has been described, which uses the simplest amide CONH2 as a directing group . A novel one-pot three-component condensation reaction has also been developed for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which is a related ring system .
Molecular Structure Analysis
The molecular structure of benzazepine derivatives can be complex, with multiple rings and substituents. The structure of these compounds is often elucidated using various spectroscopic techniques such as IR, mass, 1H NMR, 13C NMR, and HMQC spectra . In some cases, the structure is confirmed by single-crystal X-ray analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzazepine derivatives include ring expansion, nitrile and allyl derivative formation, hydrogenolytic removal of chiral auxiliaries, and hydrolysis to afford secondary amides . The palladium-catalyzed homocoupling of benzamides involves ortho-selective double C-H bond activation followed by intramolecular condensation . The one-pot condensation reaction for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives involves the use of aromatic diamine, Meldrum’s acid, and an isocyanide .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. The presence of different substituents and functional groups can affect properties such as solubility, melting point, and reactivity. The synthesis methods described in the literature suggest that these compounds can be obtained in good to high yields and with a variety of substitution patterns, indicating a degree of flexibility in modifying their properties .
Scientific Research Applications
Crystallographic and Structural Analysis
The crystal structure of compounds like cafenstrole, which shares a triazole moiety similar to the compound , has been studied for its structural characteristics. The understanding of such structures aids in the design and development of new compounds with desired properties for various applications, including herbicides (Kang, Kim, Park, & Kim, 2015).
Ionic Liquids and Green Chemistry
Azepane and its derivatives have been utilized to synthesize a new family of room temperature ionic liquids, showcasing the versatility of azepane-based compounds in creating environmentally friendly alternatives for industrial applications. These ionic liquids exhibit promising properties for use in various fields, including electrolytes in energy devices (Belhocine et al., 2011).
Pharmaceutical and Medicinal Chemistry
Compounds containing azepane and triazole units have been explored for their potential in creating biologically active molecules. For instance, synthesis methods have been developed for creating tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which are structurally related to known compounds with broad biological activities. Such methods provide alternative routes for developing new therapeutic agents (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Green Synthesis and Sustainable Chemistry
Research into the synthesis of pharmaceuticals, like rufinamide, using green chemistry principles highlights the importance of developing sustainable and environmentally friendly synthesis methods. Rufinamide's synthesis involves a triazole moiety and showcases the integration of green chemistry in pharmaceutical manufacturing (Ott, Borukhova, & Hessel, 2016).
Antimicrobial Applications
The synthesis of novel annulated azaheterocycles, including benzo[1,2,4]triazoloazepinium salts, demonstrates the potential of triazole-containing compounds in developing new antimicrobial agents. These compounds have shown activity against Gram-positive bacteria, indicating their potential in addressing antibiotic resistance (Zheng, Meng, Wang, & Wang, 2021).
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c21-14(18-15-16-11-17-19-15)12-6-5-7-13(10-12)24(22,23)20-8-3-1-2-4-9-20/h5-7,10-11H,1-4,8-9H2,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSVBFLPNVACGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)
![1-(3-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016714.png)

![methyl 3-[1-(2-chloropyridin-4-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B3016720.png)
![2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3016721.png)
![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B3016722.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide](/img/structure/B3016724.png)
![3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone](/img/structure/B3016726.png)
![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3016728.png)
![2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3016732.png)


